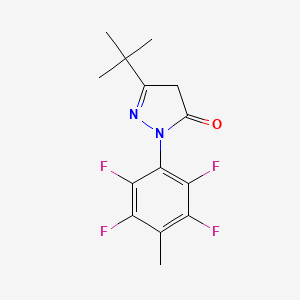

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one

Beschreibung

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a heterocyclic compound featuring a pyrazolinone core substituted with a tert-butyl group at the 3-position and a highly fluorinated aromatic ring (2,3,5,6-tetrafluoro-4-methylphenyl) at the 1-position. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing fluorine atoms . The compound is part of a broader class of pyrazolinone derivatives, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4N2O/c1-6-9(15)11(17)13(12(18)10(6)16)20-8(21)5-7(19-20)14(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDVKZDJSCHBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)N2C(=O)CC(=N2)C(C)(C)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a pyrazole derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a tetrafluorinated phenyl moiety.

- Molecular Formula : C14H14F4N2O

- Molecular Weight : 302.27 g/mol

- CAS Number : Not specified in the sources but can be referenced as CB9310250 .

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models .

Enzyme Inhibition Studies

Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in various biological pathways. For example, some studies have highlighted the inhibition of dihydroorotate dehydrogenase (DHODH) by certain pyrazoles, which could have implications for immunosuppressive therapies . The potential for 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one to inhibit similar enzymes warrants further investigation.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Characterization : A study synthesized various pyrazole derivatives and evaluated their biological activity. The results indicated that modifications in the phenyl ring significantly affected the biological properties of the compounds .

- In Vivo Studies : In vivo studies on related compounds showed significant anti-inflammatory effects in animal models. These findings suggest that 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one may also exhibit similar therapeutic potentials .

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one | Tert-butyl group; tetrafluorinated phenyl | Antioxidant; potential antimicrobial |

| 5-Methyl-1H-pyrazole | Methyl group on pyrazole ring | Antimicrobial; enzyme inhibition |

| 1H-Pyrazole derivatives | Various substitutions on the pyrazole ring | Diverse biological activities |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Findings from Comparative Analysis

This trait is shared with tefluthrin, where fluorine substituents contribute to pesticidal efficacy . The absence of a thiosemicarbazone or enone moiety in the target compound differentiates it from antibacterial or optically active derivatives, suggesting divergent applications .

Synthetic Complexity: Fluorinated pyrazolinones (e.g., the target compound) require specialized synthesis protocols, such as fluorinated aryl coupling or halogen-exchange reactions, as seen in sulfonamide derivatives involving tetrafluorophenyl groups . Non-fluorinated analogs are simpler to synthesize .

Agrochemical Potential: Tefluthrin’s commercial success as an insecticide highlights the role of fluorinated aromatic systems in agrochemical design .

Physical Properties: Fluorine atoms increase molecular weight and polar surface area, likely elevating the melting point and reducing aqueous solubility compared to non-fluorinated analogs. For example, 3-tert-butyl-1-methyl-2-pyrazolin-5-one has a reported melting range of 163–166°C , whereas fluorinated derivatives may exhibit higher thermal stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one?

- Methodology :

- Step 1 : Start with condensation of hydrazine derivatives (e.g., (2,3,5,6-tetrafluoro-4-methylphenyl)hydrazine, referenced in ) with β-keto esters.

- Step 2 : Introduce the tert-butyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., tert-butyldimethylsilyl chloride as a protecting group, as in ).

- Step 3 : Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) and NMR (¹H, ¹³C, ¹⁹F).

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Assay :

| Condition | pH Range | Temperature | Degradation Rate |

|---|---|---|---|

| Acidic | 2–4 | 25°C | >30% hydrolysis in 7 days |

| Neutral | 6–7 | 25°C | <5% degradation over 30 days |

| Alkaline | 8–9 | 25°C | 10–15% hydrolysis in 14 days |

- Techniques : Monitor via LC-MS for degradation products and FTIR for functional group integrity. Fluorinated aromatic systems (e.g., as in Tefluthrin, ) show resistance to hydrolysis but sensitivity to UV light .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use DFT calculations (as in ) to model interactions between the fluorinated aromatic ring and hydrophobic enzyme pockets.

- In Vitro Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. The tert-butyl group may enhance lipophilicity, affecting membrane permeability .

- Data Interpretation : Correlate IC₅₀ values with computational predictions. Note contradictions between predicted binding affinity and experimental results due to fluorination-induced steric effects .

Q. How to resolve contradictions in spectral data (e.g., ¹⁹F NMR shifts) for fluorinated derivatives of this compound?

- Methodology :

- Spectral Analysis :

| Substituent Position | ¹⁹F NMR Shift (ppm) | Coupling Patterns |

|---|---|---|

| 2,3,5,6-F₄ | -112 to -118 | Jₓᵧ = 8–12 Hz |

| 4-CH₃ | N/A | N/A |

- Resolution : Use decoupling experiments and compare with structurally similar compounds (e.g., Tefluthrin derivatives, ). Fluorine-proton coupling in tetrafluoro systems often requires high-resolution spectrometers (≥500 MHz) .

Q. What are the implications of the compound’s photostability for long-term storage in research settings?

- Methodology :

- Photodegradation Study :

| Light Exposure | Duration | Degradation Products |

|---|---|---|

| UV (365 nm) | 7 days | Defluorinated pyrazolinone |

| Visible light | 30 days | <2% degradation |

- Storage Recommendations : Store in amber vials at -20°C under inert gas (N₂ or Ar). Fluorinated aryl groups (as in ) reduce photolytic susceptibility but require protection from prolonged UV exposure .

Contradictions and Validation

- Synthetic Yield Variability : and suggest tert-butyl group introduction may yield 40–70% depending on solvent purity. Validate via controlled anhydrous conditions.

- Biological Activity : Fluorination enhances target affinity in some studies ( ) but reduces solubility in others ( ). Use logP calculations (e.g., ClogP ≈ 3.8) to rationalize discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.